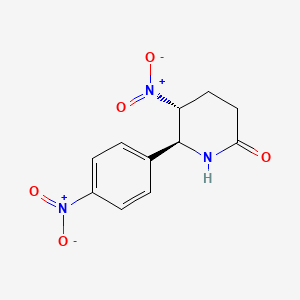![molecular formula C14H8ClN3 B14586169 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-75-1](/img/structure/B14586169.png)
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of indolo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine typically involves starting from suitable 2-chloro-1,8-naphthyridines. One efficient method includes the cyclization of 2-chloro-1,8-naphthyridines with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indolo-naphthyridines .
Applications De Recherche Scientifique
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism by which 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine exerts its effects involves its interaction with cellular targets. For instance, its cytostatic activity is attributed to its ability to interfere with DNA synthesis and cell division in tumor cells. The presence of specific functional groups in the molecule allows it to bind to molecular targets and disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-indolo[2,3-b][1,8]naphthyridine: Similar in structure but may have different substituents and biological activities.
1,8-naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents and overall structure.
Uniqueness
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is unique due to the presence of the chlorine atom and the specific arrangement of the indole and naphthyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
61634-75-1 |
|---|---|
Formule moléculaire |
C14H8ClN3 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
2-chloro-1H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H8ClN3/c15-12-6-5-8-7-10-9-3-1-2-4-11(9)16-14(10)18-13(8)17-12/h1-7H,(H,16,17,18) |
Clé InChI |
GVUIFSRABKAPTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=CC=C(NC4=NC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


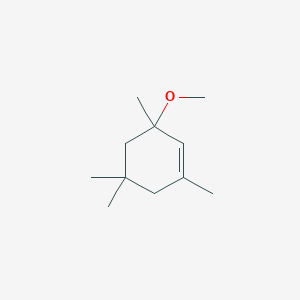
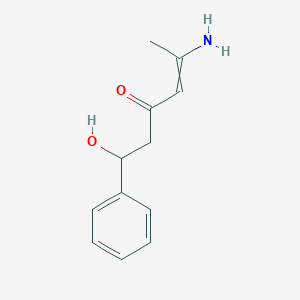
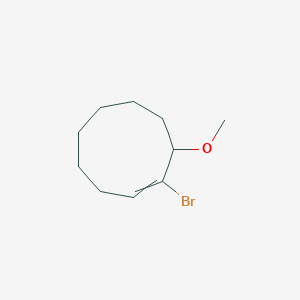
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

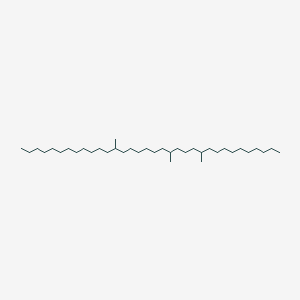
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
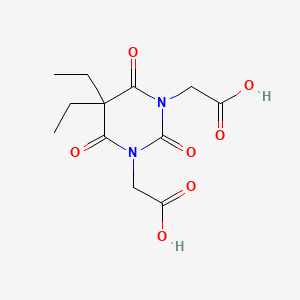
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
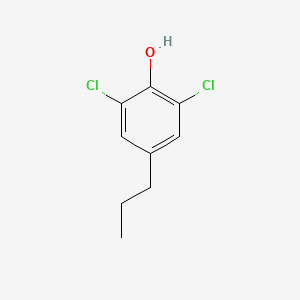

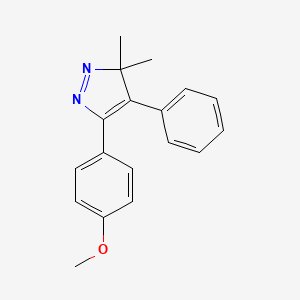
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
